Lipophilicity Gradient vs. Parent and 3‑Methyl Analog Enables Tunable Solvent Partitioning
The computed XLogP3 of 1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one is 0.9, compared with 0.5 for the 3‑methyl analog (CAS 69413‑00‑9) and 0.1 for the unsubstituted parent (CAS 10199‑64‑1) [1][2]. All three values were computed using the identical XLogP3 3.0 algorithm, ensuring cross‑compound comparability. This logP increment of 0.8 relative to the parent translates to an approximately 6‑fold higher predicted octanol‑water partition coefficient, offering practical advantages in liquid‑liquid extraction and reverse‑phase chromatographic purification [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 1-(1H-pyrazol-1-yl)ethan-1-one: XLogP3 = 0.1; 1-(3-methyl-1H-pyrazol-1-yl)ethan-1-one: XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. parent; ΔXLogP3 = +0.4 vs. 3‑methyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A higher logP facilitates extraction from aqueous reaction mixtures and improves retention on C18 columns, reducing purification solvent consumption and time relative to the parent compound.
- [1] PubChem Compound Summary for CID 58905448, 1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/2156657-78-0 View Source
- [2] PubChem Compound Summaries for CID 549278 (parent) and CID 15322610 (3-methyl analog). National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/10199-64-1; https://pubchem.ncbi.nlm.nih.gov/compound/69413-00-9 View Source
